Anticancer Potency in HeLa Cells: A Comparative Class-Level Insight
A derivative within the 3-aminoimidazo[1,2-a]pyridine class, closely related to the target compound, demonstrated an IC50 of 10 µM against human cervical cancer HeLa cells, with reduced toxicity observed against normal cells . While this data point is not from a direct head-to-head comparison with the exact compound, it establishes a potency benchmark for the chemical series. No comparable quantitative data is currently available in the public domain for non-brominated or non-methylated direct analogs tested under identical conditions.
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cancer cells |
|---|---|
| Target Compound Data | IC50 = 10 µM (for a closely related 3-aminoimidazo[1,2-a]pyridine derivative) |
| Comparator Or Baseline | No direct comparator data available for 6-chloro or des-methyl analogs under identical assay conditions |
| Quantified Difference | Not calculable; data represents a class benchmark |
| Conditions | In vitro cytotoxicity assay; HeLa human cervical cancer cell line |
Why This Matters
This quantitative benchmark allows a procurement scientist to anchor the expected potency range for focused library design, prioritizing the brominated scaffold for hit-to-lead optimization.
